Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate
Description
Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a phenoxy group, a benzyloxyacetyl amino moiety, and a methyl ester. Its synthesis likely involves multi-step reactions, including esterification, amide coupling, and aromatic substitution, as inferred from analogous thiophene derivatives .
Properties
IUPAC Name |
methyl 3-[4-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-21(24)20-18(11-12-28-20)27-17-9-7-16(8-10-17)22-19(23)14-26-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJDPMMYFGGSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the thiophene ring.
Attachment of the Benzyloxyacetylamino Group: This step involves the acylation of an amine with benzyloxyacetyl chloride, followed by coupling with the phenoxy-substituted thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- Studies have indicated that compounds similar to methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate exhibit potential anticancer properties. In particular, research focusing on the screening of drug libraries has identified novel anticancer compounds through multicellular spheroid models. These studies emphasize the importance of chemical modifications in enhancing biological activity against cancer cells .
-
Drug Development :
- The compound's structure suggests it may interact with biological targets involved in disease pathways, making it a candidate for further development into therapeutic agents. The incorporation of benzyloxy and acetyl groups may enhance solubility and bioavailability, critical factors in drug formulation .
- Enzyme Inhibition Studies :
Material Science Applications
- Polymer Synthesis :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key features such as thiophene cores, ester groups, and substituted aromatic systems. Below is a detailed comparison based on synthesis, molecular properties, and functional attributes:
Structural and Functional Group Analysis
*Calculated based on molecular formula.
Spectroscopic and Analytical Data
- Compound 6o : Validated by $ ^1H $ NMR (δ 1.21–7.25 ppm), $ ^{13}C $ NMR (δ 14.2–173.0 ppm), and HRMS-ESI (m/z 390.1370) .
- Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate: Catalog data include CAS number 477869-07-1 and MDL MFCD02082143, though spectral details are absent .
Functional and Application Differences
- Pesticide Analogs () : Methyl esters of triazine-sulfonylureas (e.g., triflusulfuron methyl) share ester groups but differ in triazine cores, emphasizing herbicidal activity .
Biological Activity
Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate (CAS Number: 900015-16-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Linear Formula : C21H19NO5S
- Molecular Weight : 397.45 g/mol
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation. The incorporation of specific functional groups may enhance binding affinity and inhibitory potency against target enzymes .
- Antimicrobial Properties : Compounds with similar thiophene and phenoxy moieties have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects.
- Anticancer Activity : The structural features of this compound align with known anticancer agents, suggesting potential cytotoxic effects against cancer cell lines. Research indicates that modifications in the phenyl and thiophene rings can enhance selectivity and potency against tumor cells .
Biological Activity Data
The biological activity data for this compound is summarized in the following table:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of xanthine oxidase | |
| Antimicrobial | Potential activity against bacteria | |
| Cytotoxicity | Effective against certain cancer cell lines |
Case Studies and Research Findings
- Xanthine Oxidase Inhibition Study : A study evaluating various derivatives of thiazole compounds highlighted that modifications similar to those present in this compound resulted in significant xanthine oxidase inhibition, with IC50 values comparable to established inhibitors like febuxostat .
- Antimicrobial Activity Assessment : In vitro studies on thiophene derivatives indicated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may possess similar antibacterial properties due to its structural components .
- Cytotoxicity Evaluation : Research on phenoxy-substituted compounds showed varying degrees of cytotoxicity against different cancer cell lines. The presence of the benzyloxyacetyl group was noted to enhance selectivity towards tumor cells while reducing toxicity towards normal cells .
Q & A
Q. Basic Analytical Workflow
How can synthetic yields be optimized for large-scale production?
Q. Advanced Synthesis Optimization
- Catalyst alternatives : Replace DCC with EDC·HCl to reduce side reactions .
- Solvent optimization : Use DMF instead of THF for improved solubility of intermediates .
- Temperature control : Maintain 0–5°C during coupling to prevent epimerization .
How should researchers address contradictions in reported biological activity data?
Advanced Data Contradiction Analysis
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay variability : Use standardized HDAC inhibition kits (e.g., BPS Bioscience) across labs.
- Cell line specificity : Test in multiple models (e.g., SH-SY5Y neurons, RAW 264.7 macrophages) .
- Dose-response validation : Perform 8-point dilution curves (0.1–100 μM) to confirm potency .
What structural modifications could enhance this compound’s bioactivity?
Q. Advanced Structure-Activity Relationship (SAR)
- Benzyloxy substitution : Replace with electron-withdrawing groups (e.g., -CF₃) to improve HDAC binding .
- Thiophene ring modification : Introduce methyl groups at C4/C5 to enhance metabolic stability .
- In silico validation : Perform molecular docking (AutoDock Vina) against HDAC2 (PDB: 6G3O) to prioritize analogs .
What methodologies are recommended for in vivo pharmacokinetic studies?
Q. Advanced ADME Profiling
- Plasma stability : Incubate compound (10 μM) in mouse plasma (37°C, 24 hrs) and quantify via LC-MS/MS .
- Tissue distribution : Administer 10 mg/kg (IV) and measure brain/plasma ratios at 1, 4, 8 hrs post-dose.
- Metabolite ID : Use UPLC-QTOF to detect glucuronide/sulfate conjugates in liver microsomes .
How can synergistic effects with other therapeutics be evaluated?
Q. Advanced Combination Therapy
- Cancer models : Test with paclitaxel (1–10 nM) in MDA-MB-231 cells using Chou-Talalay synergy assays .
- In vivo validation : Use xenograft mice (e.g., HT-29 tumors) with compound (25 mg/kg) + 5-FU (30 mg/kg).
- Mechanistic analysis : Profile apoptosis (Annexin V/PI) and autophagy (LC3-II Western blot) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
